![molecular formula C18H18ClN3O B11044018 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11044018.png)
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide
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Overview
Description
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the 4-chlorophenylmethyl group. The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for purification and analysis.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated benzodiazole derivatives.
Scientific Research Applications
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-2-METHYLFURAN-3-CARBOXAMIDE): Shares a similar core structure but differs in the functional groups attached.
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-ETHYLACETAMIDE: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C23H20ClN3O2
- Molecular Weight : 405.88 g/mol
- CAS Number : 692747-04-9
The compound features a benzimidazole core, which is known for its diverse pharmacological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit notable anti-inflammatory effects. A study evaluating a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives found that certain compounds displayed significant anti-inflammatory activity in vivo at doses of 100 mg/kg, with results statistically significant at p≤0.05 compared to standard drugs like Diclofenac sodium .
Table 1: Summary of Anti-inflammatory Activity
Compound | Dose (mg/kg) | Activity Level | Reference |
---|---|---|---|
Compound 3a | 100 | Significant | |
Diclofenac Sodium | Standard | Control |
Antimicrobial Activity
In addition to anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. The aforementioned study highlighted that certain derivatives showed effective antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal strains. Notably, derivative 3e was identified as the most potent antimicrobial agent among those tested, outperforming standard reference agents such as Ciprofloxacin and Clotrimazole .
Table 2: Antimicrobial Activity Overview
Compound | Target Organisms | Activity Level | Reference |
---|---|---|---|
Derivative 3e | Gram-positive & Gram-negative bacteria, Fungi | Most Effective | |
Ciprofloxacin | Control | Reference Agent |
The biological activity of this compound can be attributed to its interaction with various biological targets. The benzimidazole moiety is known to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In silico studies have suggested that these compounds can effectively bind to COX-2 enzymes, inhibiting their activity and thereby reducing inflammation .
Case Studies
A detailed examination of case studies involving similar benzimidazole derivatives reveals consistent findings regarding their biological activities. For instance, a study involving the synthesis and evaluation of various benzimidazole derivatives demonstrated their efficacy in reducing inflammation in animal models and inhibiting microbial growth in vitro.
Properties
Molecular Formula |
C18H18ClN3O |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
AQAFVEVKNOJQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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